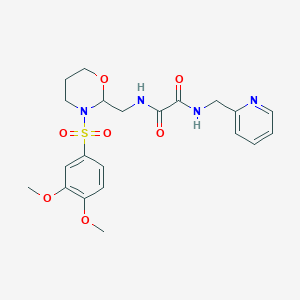

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

N1-((3-((3,4-Dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic small molecule characterized by a unique oxalamide backbone with dual substitutions. The N1 position is modified by a 3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl group, which introduces a sulfonyl-linked dimethoxyphenyl moiety and a six-membered 1,3-oxazinan ring. The N2 position is substituted with a pyridin-2-ylmethyl group, contributing aromatic nitrogen functionality.

Properties

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O7S/c1-30-17-8-7-16(12-18(17)31-2)33(28,29)25-10-5-11-32-19(25)14-24-21(27)20(26)23-13-15-6-3-4-9-22-15/h3-4,6-9,12,19H,5,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVJZFIIPIWVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps:

Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate amino alcohols with aldehydes or ketones under acidic or basic conditions.

Introduction of the Sulfonyl Group: The 3,4-dimethoxyphenyl group is sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Coupling Reactions: The sulfonylated oxazinan intermediate is then coupled with pyridin-2-ylmethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of sulfides or other reduced forms.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(p

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C23H29N3O7S

- Molecular Weight : 491.6 g/mol

- CAS Number : 872976-48-2

The structure includes an oxazinan ring, a sulfonyl group, and various aromatic substituents that contribute to its chemical properties and biological activities. The presence of these functional groups suggests multiple potential interactions with biological targets.

Synthesis Pathways

The synthesis of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves several steps:

- Formation of the Oxazinan Ring : Initial reactions involve the cyclization of appropriate precursors to form the oxazinan structure.

- Sulfonylation : The introduction of the sulfonyl group is achieved through nucleophilic substitution reactions.

- Amidation : The final step involves coupling with pyridin-2-ylmethylamine to yield the target compound.

These synthetic pathways allow for modifications to optimize biological activity and pharmacological properties.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For example, sulfonamide derivatives are known for their antibacterial properties by inhibiting bacterial growth through interference with folic acid synthesis. The oxazinan moiety may also enhance interactions with various enzymes or receptors involved in microbial resistance mechanisms.

Cytotoxicity Studies

Research has shown that compounds similar to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide can exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies on related oxadiazole derivatives demonstrated significant cytotoxic effects on L929 cells and A549 lung cancer cells at specific concentrations .

The biological activity of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is likely mediated through several mechanisms:

- Enzyme Inhibition : The presence of the oxazinan ring may allow for interaction with enzymes critical for cellular processes.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in signaling pathways related to inflammation or cancer progression.

- Antioxidant Activity : Compounds containing methoxy groups have been noted for their potential antioxidant properties, which can contribute to their therapeutic effects.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as those in , share key pharmacophoric features but differ in backbone architecture, substituents, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Backbone Architecture: The target compound’s oxalamide backbone (C2H2N2O2) is shorter and more rigid than the pentanamide chain (C5H9NO) in compounds. This may influence binding pocket compatibility in biological targets.

Sulfonyl vs. Sulfamoyl Groups: The target’s sulfonyl group (SO2) is directly attached to a 3,4-dimethoxyphenyl ring, enhancing lipophilicity.

Aromatic Substituents :

- The target’s 3,4-dimethoxyphenyl group increases electron density and steric bulk compared to the unsubstituted phenyl rings in analogs. This could modulate solubility and target selectivity.

Pyridine vs. Pyrimidine :

- The pyridin-2-yl group in the target and one compound provides a single nitrogen atom in the aromatic ring, while the pyrimidin-2-yl group in the second analog has two nitrogen atoms, altering electronic properties and binding affinity .

Research Findings and Methodological Considerations

- Synthetic Challenges : The target’s 1,3-oxazinan ring and sulfonyl linkage may require specialized coupling reagents or protective strategies, contrasting with the isoindolin-1,3-dione synthesis in compounds.

- Biological Relevance: While lacks pharmacological data, the sulfamoyl/pyridine motifs in its compounds are associated with kinase or protease inhibition.

Q & A

Basic: What are the key considerations for synthesizing N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide?

Methodological Answer:

The synthesis typically involves a multi-step sequence:

- Step 1: Formation of the oxazinan ring via cyclization of a sulfonamide intermediate, using reagents like 3,4-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine) .

- Step 2: Introduction of the oxalamide core through coupling reactions, such as HATU-mediated amide bond formation between the oxazinan intermediate and pyridin-2-ylmethylamine .

- Critical Conditions: Temperature control (0–25°C), anhydrous solvents (DMF or DCM), and purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm connectivity of the oxazinan ring, sulfonyl group, and pyridine moiety. Aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct doublets (δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS): ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ expected at ~550–560 m/z) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Advanced: How can reaction mechanisms for sulfonylation and oxazinan ring formation be validated?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR spectroscopy to identify intermediates, such as sulfonate esters, during oxazinan ring closure .

- Isotopic Labeling: Use ¹⁸O-labeled reagents to trace oxygen incorporation in the sulfonyl group .

- Computational Modeling: Density Functional Theory (DFT) to calculate energy barriers for ring-forming steps, comparing activation energies of competing pathways .

Advanced: What strategies are used to evaluate biological activity, such as enzyme inhibition?

Methodological Answer:

- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms or RORγ nuclear receptors) based on structural analogs .

- In Vitro Assays: Fluorescence-based enzymatic assays (e.g., Z’-LYTE® kinase assays) with IC50 determination. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Cellular Uptake Studies: LC-MS quantification of intracellular compound levels in cancer cell lines (e.g., MCF-7) to correlate bioactivity with bioavailability .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified aryl sulfonyl groups (e.g., replacing 3,4-dimethoxy with 4-fluoro or 4-chloro) and test activity .

- Pharmacophore Mapping: Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical hydrogen bonds between the sulfonyl group and target proteins .

- Data Analysis: Plot IC50 values against substituent electronic parameters (Hammett σ) to quantify electronic effects on potency .

Advanced: What computational methods are suitable for predicting binding modes and pharmacokinetics?

Methodological Answer:

- Molecular Docking: Simulate interactions with RORγ’s ligand-binding domain using Glide (Schrödinger Suite). Focus on π-π stacking between pyridine and Phe377 .

- ADMET Prediction: SwissADME or ADMETLab 2.0 to estimate logP (target ~3.5), solubility (≥50 µM), and cytochrome P450 inhibition risks .

- MD Simulations: GROMACS for 100-ns trajectories to assess stability of compound-protein complexes .

Advanced: How to resolve contradictions in biological assay data (e.g., varying IC50 values)?

Methodological Answer:

- Assay Standardization: Validate protocols using reference inhibitors and ensure consistent cell passage numbers, serum concentrations, and incubation times .

- Meta-Analysis: Compare data across multiple studies (e.g., PubChem BioAssay) to identify trends. For example, discrepancies in IC50 may arise from differences in protein isoforms (e.g., CA IX vs. CA XII) .

- Orthogonal Assays: Confirm activity using SPR (surface plasmon resonance) for binding affinity (KD) and cellular thermal shift assays (CETSA) for target engagement .

Basic: What are the stability profiles of this compound under varying conditions?

Methodological Answer:

- Solubility: Test in PBS (pH 7.4), DMSO, and ethanol. Poor aqueous solubility (<10 µM) may require formulation with cyclodextrins .

- pH Stability: Incubate at pH 2–9 (37°C, 24 hrs) and analyze by HPLC. Sulfonamide bonds are typically stable but may hydrolyze under strongly acidic/basic conditions .

- Light Sensitivity: Store in amber vials at -20°C; exposure to UV light can degrade the dimethoxyphenyl group .

Advanced: How to identify and mitigate synthetic byproducts?

Methodological Answer:

- LC-MS Monitoring: Detect early-stage intermediates (e.g., over-sulfonylated derivatives) and adjust stoichiometry of sulfonyl chloride .

- Byproduct Isolation: Use preparative HPLC to isolate impurities (>1% abundance) and characterize via NMR. Common issues include N-alkylation of pyridine instead of oxalamide .

- Process Optimization: Switch from batch to flow chemistry for precise control of exothermic sulfonylation steps .

Advanced: What methodologies are used in pharmacokinetic studies for this compound?

Methodological Answer:

- In Vivo PK: Administer IV/PO doses in rodents (e.g., 10 mg/kg), collect plasma samples at 0–24 hrs, and quantify via LC-MS/MS. Calculate t½, Cmax, and AUC .

- Microsomal Stability: Incubate with liver microsomes (human/rat) to measure metabolic clearance. Co-incubate with NADPH to assess CYP-mediated degradation .

- Tissue Distribution: Whole-body autoradiography or MALDI imaging to map compound accumulation in organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.